3-(1,3-oxazol-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-oxazol-2-yl)propan-1-ol is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of an oxazole ring attached to a propanol chain. It has a molecular formula of C6H9NO2 and a molecular weight of 127.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-oxazol-2-yl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of cesium carbonate (Cs2CO3) as a base . This reaction proceeds efficiently in a single step, yielding the desired oxazole derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-oxazol-2-yl)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding dihydrooxazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(1,3-oxazol-2-yl)propanoic acid.
Reduction: Formation of 3-(1,3-dihydrooxazol-2-yl)propan-1-ol.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1,3-oxazol-2-yl)propan-1-ol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-oxazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridine-3-yl)propan-1-ol: Similar structure with a pyridine ring instead of an oxazole ring.
2-(4,5-dihydro-1,3-oxazol-2-yl)propan-1-ol: A dihydro derivative of the oxazole compound.
Uniqueness
3-(1,3-oxazol-2-yl)propan-1-ol is unique due to the presence of the oxazole ring, which imparts specific chemical and biological properties. The oxazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
CAS No. |
1895265-79-8 |
---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.